molecular formula C18H17NO4S B2395332 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide CAS No. 2034398-78-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2395332
CAS No.: 2034398-78-0
M. Wt: 343.4
InChI Key: ALGBPKWRMNUHDO-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those with furan and thiophene linkers, have been studied for their utility in dye-sensitized solar cells. The efficiency of solar energy-to-electricity conversion can be significantly enhanced by optimizing the conjugated linkers in these compounds, indicating potential applications in renewable energy technologies (Se Hun Kim et al., 2011).

Organic Synthesis and Catalysis

The photooxygenation of thiophenyl-substituted furans has been explored for the synthesis of γ-hydroxybutenolides, showcasing the utility of these compounds in regiocontrolled synthesis and highlighting their potential in organic synthesis and mechanistic studies (Vasiliki Kotzabasaki et al., 2016).

Biocatalysis

N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate for the synthesis of antimalarial drugs. Its chemoselective synthesis using immobilized lipase illustrates the role of biocatalysis in achieving selective acetylation, which could be relevant for the synthesis of related compounds (Deepali B Magadum et al., 2018).

Material Chemistry

The heteroaromatic decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl tosylacetates demonstrates the synthesis of heteroaromatic products, which can be applied in the development of new materials and chemical sensors (D. Craig et al., 2005).

Antimicrobial Research

Compounds containing furan and thiophene moieties have been evaluated for their antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents. The synthesis and assessment of these compounds provide a foundation for exploring the antimicrobial potential of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide and related derivatives (M. Arora et al., 2013).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(12-23-14-6-2-1-3-7-14)19-13-18(21,15-8-4-10-22-15)16-9-5-11-24-16/h1-11,21H,12-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGBPKWRMNUHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.